molecular formula C24H34Cl3N5O2 B608117 伊帕替尼二盐酸盐 CAS No. 1396257-94-5

伊帕替尼二盐酸盐

货号 B608117
CAS 编号: 1396257-94-5
分子量: 530.919
InChI 键: SRKVNRNRVFDUTG-VISIQVHMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ipatasertib, also known as RG7440, is an experimental cancer drug in development by Roche . It is a small molecule inhibitor of AKT, which is a key component of the PI3K/AKT pathway . Ipatasertib was discovered by Genentech in collaboration with Array Biopharma and is currently in phase II trials for treatment of breast cancer .


Synthesis Analysis

The first-generation process to manufacture Akt inhibitor Ipatasertib involves a late-stage convergent coupling of two challenging chiral components on a multikilogram scale . The two key components are a trans-substituted cyclopentylpyrimidine compound and a β2-amino acid . The two chiral intermediates are then coupled in a three-stage endgame process to complete the assembly of Ipatasertib .


Molecular Structure Analysis

Ipatasertib has a molecular formula of C24H32ClN5O2 . Its molar mass is 458.00 g·mol−1 . The structure of Ipatasertib includes a piperazine ring where the nitrogen ring atom carries an aryl group .


Chemical Reactions Analysis

The synthesis of Ipatasertib involves various chemical reactions, including a carbonylative esterification and subsequent Dieckmann cyclization sequence to forge the cyclopentane ring in the target . An asymmetric aminomethylation (Mannich) reaction is used to produce the β2-amino acid .


Physical And Chemical Properties Analysis

Ipatasertib is a small molecule with a molar mass of 458.00 g·mol−1 . It has a complex structure that includes a piperazine ring and several functional groups .

科学研究应用

  1. 乳腺癌治疗:伊帕替尼与紫杉醇联合使用,已显示出作为转移性三阴性乳腺癌一线治疗的希望。发现这种组合可以改善无进展生存期,尤其是在 PTEN 低肿瘤患者中,表明其作为该乳腺癌亚型的靶向治疗的潜力(Kim 等,2017)

  2. 实体瘤治疗:在一项 I 期研究中,伊帕替尼在患有各种实体瘤的患者中表现出可耐受的安全性和有意义的疾病控制。该研究强调了伊帕替尼对 AKT 信号传导的有效抑制,表明其在各种癌症中具有更广泛的适用性(Saura 等,2017)

  3. 癌症患者的药代动力学:伊帕替尼及其代谢物 M1 的药代动力学在癌症患者中得到表征,为该药物的吸收和清除提供了宝贵的见解,这对于优化给药方案至关重要(Yoshida 等,2021)

  4. 前列腺癌治疗:伊帕替尼作为单一药物或与阿比特龙和泼尼松等其他药物联合使用,在患有包括前列腺癌在内的晚期实体瘤患者中显示出安全性和耐受性。该研究还观察到一些患者的疾病稳定和反应(Doi 等,2019)

  5. 药物-药物相互作用研究:已经对伊帕替尼与其他癌症药物(如达罗他胺)联合使用的药代动力学、安全性和耐受性进行了研究,提供了对潜在药物-药物相互作用及其临床意义的见解(Sutaria 等,2022)

  6. 商业化生产工艺:伊帕替尼商业化生产工艺的开发已得到详细说明,突出了这种复杂药物的合成和生产挑战(Bachmann 等,2021)

  7. 转移性前列腺癌:一项随机 II 期研究发现,伊帕替尼与阿比特龙联合使用,改善了转移性去势抵抗性前列腺癌患者的影像学无进展生存期,尤其是那些 PTEN 损失型肿瘤患者(de Bono 等,2018)

安全和危害

The exposure–response relationships for efficacy and safety of Ipatasertib were characterized using data collected from 1101 patients with metastatic castration-resistant prostate cancer in the IPATential150 study . Some adverse events had statistically significant association with Ipatasertib .

未来方向

Ipatasertib is currently in phase II trials for the treatment of breast cancer . It has been evaluated as a single agent and in combination studies using dual AKT and androgen-receptor pathway blockade with Ipatasertib and abiraterone . The future directions of Ipatasertib research will likely focus on its potential use in other types of cancer and the optimization of its synthesis process .

属性

IUPAC Name

(2S)-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32ClN5O2.2ClH/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23;;/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3;2*1H/t16-,19-,20-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKVNRNRVFDUTG-VISIQVHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNC(C)C)C4=CC=C(C=C4)Cl)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34Cl3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ipatasertib dihydrochloride

CAS RN

1396257-94-5
Record name Ipatasertib dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1396257945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IPATASERTIB DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2JCB5A8EV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。